molecular formula C6H8N4OS B8435788 1-thioureido-1H-pyrrole-2-carboxamide

1-thioureido-1H-pyrrole-2-carboxamide

Cat. No. B8435788
M. Wt: 184.22 g/mol
InChI Key: CRMGKQHRXDYZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148523B2

Procedure details

Compound 1A (2.2 g, 7.6 mmol) was treated with a solution of K2CO3 (2.0 g, 14.8 mmol) in water (9 mL) at ambient temperature. Methyl alcohol (70 mL) and acetone (70 mL) were added and the mixture was heated to reflux for 18 hours. The reaction was cooled to ambient temperature and treated with acetic acid (2.0 mL, 35 mmol), and then concentrated to approximately 30 mL. The resulting suspension was cooled to 0° C. and the product was recovered by vacuum filtration to afford 1B (1.1 g, 79%). HPLC tR=0.405 min (YMC S5 Combiscreen ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 254 nm). 1H NMR (400 MHz, DMSO-d6) δ 10.4 (s, 1H), 8.13 (br s, 2H), 7.31 (br s, 1H), 7.10 (br s, 1H), 6.88 (t, 1H, J=2.0 Hz), 6.75 (dd, 1H, J=1.6, 4.0 Hz), 6.05 (t, 1H, J=3.6 Hz).
Name
Compound 1A
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
79%

Identifiers

REACTION_CXSMILES
C([NH:9][C:10](=[S:20])[NH:11][N:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17]([NH2:19])=[O:18])(=O)C1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+].CO.C(O)(=O)C>O.CC(C)=O>[NH:11]([N:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17]([NH2:19])=[O:18])[C:10]([NH2:9])=[S:20] |f:1.2.3|

Inputs

Step One
Name
Compound 1A
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(NN1C(=CC=C1)C(=O)N)=S
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 30 mL
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the product was recovered by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
N(C(=S)N)N1C(=CC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.